molecular formula C18H24FN3O3 B6753833 4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide

4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide

Cat. No.: B6753833
M. Wt: 349.4 g/mol
InChI Key: QYCRFTVFDHMTFN-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

    Amide Formation: The 4-fluorobenzoyl chloride is then reacted with 3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropylamine under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness

4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c19-15-3-1-14(2-4-15)18(24)20-7-5-17(23)22-8-6-16(13-22)21-9-11-25-12-10-21/h1-4,16H,5-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCRFTVFDHMTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOCC2)C(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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